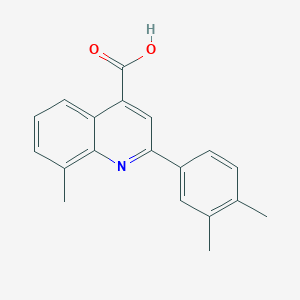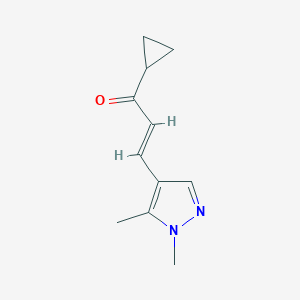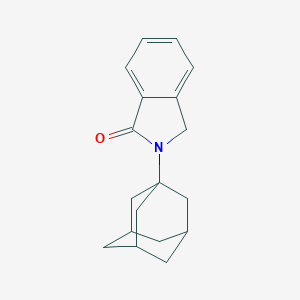
2-(3,4-Dimethylphenyl)-8-methylquinoline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(3,4-Dimethylphenyl)-8-methylquinoline-4-carboxylic acid” is a complex organic molecule. It contains a quinoline core, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N. Quinolines are important in the field of natural products, pharmaceuticals, and dyes .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through methods such as the Suzuki–Miyaura cross-coupling . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Applications De Recherche Scientifique
Synthesis and Chemical Properties :
- Zinchenko et al. (2009) explored the synthesis of dioxopyrrolo[3,4-c]- and thieno[3,4-c]isoquinolines and cinnolines through the reaction of amino-substituted heterocycles with carbonyl compounds and nitrous acid, offering insights into novel synthetic pathways for derivatives of quinoline compounds (Zinchenko et al., 2009).
- The work of Campaigne and Hutchinson (1970) on the synthesis of N-substituted 2-amino- and 2-methylquinoline-3,4-dicarboximides via polyphosphoric acid reaction demonstrates a foundational approach to modifying quinoline structures (Campaigne & Hutchinson, 1970).
Complex Formation and Applications :
- A study by Jin et al. (2012) on hydrogen-bonded supramolecular frameworks formed by organic acid-base adducts of 2-methylquinoline with various carboxylic acids, sheds light on the potential of these compounds in developing new materials and chemical sensors (Jin et al., 2012).
- Henríquez et al. (2021) examined the binary and ternary nickel (II) complexes with 2-methylquinoline-8-carboxylic acid and amino acids, providing insights into the stability and interactions of these complexes, which could have implications in catalysis and material science (Henríquez et al., 2021).
Pharmacological Potential :
- Dubrovin et al. (2015) explored the biological activities of 2-methyl- and 2-styrylquinoline-4-carboxylic acids, which revealed anti-inflammatory, analgesic, antimicrobial, and antifungal activities, indicating the potential for pharmacological applications (Dubrovin et al., 2015).
Propriétés
IUPAC Name |
2-(3,4-dimethylphenyl)-8-methylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c1-11-7-8-14(9-13(11)3)17-10-16(19(21)22)15-6-4-5-12(2)18(15)20-17/h4-10H,1-3H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLZQMZIZJACQKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC(=C(C=C3)C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(2,3-dichlorophenoxy)methyl]-N-(4-fluoro-2-methylphenyl)-4-methoxybenzamide](/img/structure/B455303.png)
![7-(4-chlorobenzylidene)-2-[(4-chloro-1-ethyl-1H-pyrazol-3-yl)carbonyl]-3-(4-chlorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazole](/img/structure/B455305.png)
![Ethyl 2-({4-[(4-bromophenoxy)methyl]benzoyl}amino)-5-(1-phenylethyl)-3-thiophenecarboxylate](/img/structure/B455306.png)
![2-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-N-phenylhydrazinecarbothioamide](/img/structure/B455307.png)
![N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-3-[(2-chlorophenoxy)methyl]benzamide](/img/structure/B455308.png)

![2-[(5-ethyl-3-thienyl)carbonyl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B455314.png)

![N-[(5-chloro-1H-indol-2-yl)methyl]-3-[(4-chlorophenoxy)methyl]benzamide](/img/structure/B455316.png)
![2-Amino-4-{5-[(4-bromophenoxy)methyl]-2,4-dimethylphenyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B455317.png)
![3-[(2,3-dichlorophenoxy)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxybenzamide](/img/structure/B455318.png)
![4-[(4-bromophenoxy)methyl]-N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}benzamide](/img/structure/B455319.png)